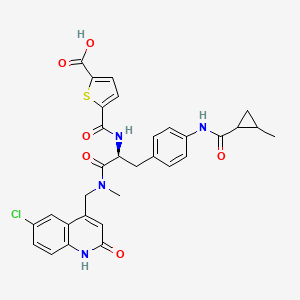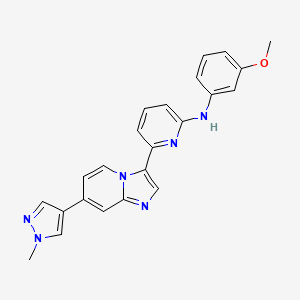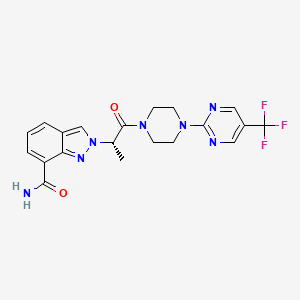
Parp7-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp7-IN-17 is a selective inhibitor of poly(ADP-ribose) polymerase 7 (PARP7), an enzyme involved in various cellular processes, including DNA repair and regulation of gene expression. PARP7 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parp7-IN-17 involves a series of chemical reactions, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Análisis De Reacciones Químicas
Types of Reactions
Parp7-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Parp7-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP7 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes, such as DNA repair and gene expression regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with high PARP7 expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP7
Mecanismo De Acción
Parp7-IN-17 exerts its effects by selectively inhibiting the activity of PARP7. This inhibition disrupts the enzyme’s ability to catalyze the transfer of ADP-ribose units to target proteins, thereby affecting various cellular processes. The molecular targets and pathways involved include DNA repair mechanisms, gene expression regulation, and immune response modulation .
Comparación Con Compuestos Similares
Similar Compounds
RBN-2397: Another selective PARP7 inhibitor with similar therapeutic potential.
KMR-206: A structurally distinct PARP7 inhibitor with unique properties and applications
Uniqueness of Parp7-IN-17
This compound stands out due to its high selectivity and potency in inhibiting PARP7. Its unique chemical structure and favorable pharmacokinetic properties make it a promising candidate for further research and development in various therapeutic areas .
Propiedades
Fórmula molecular |
C20H20F3N7O2 |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
2-[(2S)-1-oxo-1-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propan-2-yl]indazole-7-carboxamide |
InChI |
InChI=1S/C20H20F3N7O2/c1-12(30-11-13-3-2-4-15(17(24)31)16(13)27-30)18(32)28-5-7-29(8-6-28)19-25-9-14(10-26-19)20(21,22)23/h2-4,9-12H,5-8H2,1H3,(H2,24,31)/t12-/m0/s1 |
Clave InChI |
ZXYKQNYSXHNQMV-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N |
SMILES canónico |
CC(C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)

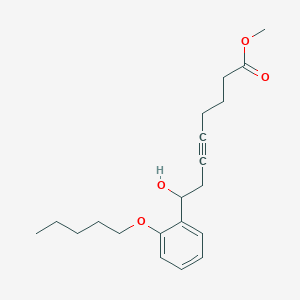


![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)

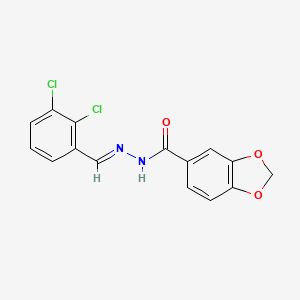

![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)
